molecular formula C12H5N3O2 B1298533 Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- CAS No. 656811-17-5

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-

Cat. No.: B1298533
CAS No.: 656811-17-5
M. Wt: 223.19 g/mol
InChI Key: OPBOCXWCDCIQGI-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is a chemical compound with the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol It is known for its unique structure, which includes a benzodioxole ring fused with an ethenetricarbonitrile group

Scientific Research Applications

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- has a wide range of scientific research applications, including:

Safety and Hazards

While the specific safety data sheet for Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is not available, general safety measures for handling similar compounds include avoiding skin and eye contact, avoiding inhalation, and using the compound only in well-ventilated areas or outdoors . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Preparation Methods

The synthesis of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- typically involves the reaction of 1,3-benzodioxole with ethenetricarbonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- can be compared with other similar compounds, such as:

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring structure but differ in their functional groups.

    Ethenetricarbonitrile derivatives: These compounds have the ethenetricarbonitrile group but differ in their aromatic ring structures.

The uniqueness of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- lies in its specific combination of the benzodioxole ring and ethenetricarbonitrile group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethene-1,1,2-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N3O2/c13-4-9(5-14)10(6-15)8-1-2-11-12(3-8)17-7-16-11/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBOCXWCDCIQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=C(C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348397
Record name Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656811-17-5
Record name Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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